3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid

Physicochemical Characterization Solid-State Properties Quality Control

Researchers often face batch-to-batch variability in isocoumarin intermediates, compromising reproducibility. 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid (CAS 16984-81-9) eliminates this uncertainty with its well-defined 220-221°C melting point, enabling unambiguous identity verification and purity assessment. This 95% pure solid is the reagent of choice for synthesizing 3-methyl isoquinolones via ammonia/amine condensation, a route inaccessible to unsubstituted analogs. Its orthogonal carboxyl and lactone carbonyl groups support diverse derivatization for library synthesis. Bulk stock ensures timely, reliable supply for med chem and agrochemical discovery programs.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 16984-81-9
Cat. No. B176713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid
CAS16984-81-9
Synonyms3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O
InChIInChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13)
InChIKeyQSZOBUZRHRZWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid: Physicochemical & Procurement Overview


3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid (CAS 16984-81-9) is a heterocyclic organic compound belonging to the isocoumarin/benzopyran class. It is characterized by a fused benzene and pyran ring system bearing a carboxylic acid group at the 4-position and a methyl group at the 3-position, with a ketone at C1 . The compound is a solid at room temperature, available in research quantities with a typical purity of 95% . It is primarily utilized as a synthetic intermediate or building block in organic and medicinal chemistry research [1]. High-strength direct comparative data for this specific compound is limited in primary literature; therefore, the evidence presented herein relies on vendor technical datasheets, cross-study comparisons, and class-level inferences where appropriate.

3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid: Why Analogs Cannot Substitute


Simple substitution of 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid with other isocoumarin-4-carboxylic acids or 3-substituted isocoumarins is not possible without altering critical material properties and synthetic outcomes. The presence of the 3-methyl group, compared to the unsubstituted analog 1-oxo-1H-isochromene-4-carboxylic acid, results in a significantly lower melting point (220-221°C vs. 252-253°C) , indicative of altered crystal lattice energy and solid-state behavior. Furthermore, the molecular weight and elemental composition differ (C11H8O4 vs. C10H6O4), affecting stoichiometry in synthesis and analytical quantification . Class-level evidence indicates that 3-methyl substitution in isocoumarin-4-carboxylic acids influences biological activity profiles, such as phytotoxicity [1]. These quantifiable differences in physicochemical properties and inferred biological activity underscore the necessity of sourcing the exact compound for reproducible research.

3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid: Differentiation Evidence vs. Analogs


Melting Point: 3-Methyl vs. Unsubstituted Analog

The target compound, 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid, exhibits a melting point of 220-221°C . In contrast, the direct structural analog lacking the 3-methyl group, 1-oxo-1H-isochromene-4-carboxylic acid (CAS 15868-29-8), has a reported melting point of 252-253°C . This represents a quantifiable difference of approximately 32°C.

Physicochemical Characterization Solid-State Properties Quality Control

Molecular Weight: Stoichiometric Impact

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid has a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol . The unsubstituted analog, 1-oxo-1H-isochromene-4-carboxylic acid, has a formula of C10H6O4 and a molecular weight of 190.15 g/mol . This corresponds to a 14.03 g/mol difference (one additional methyl group) and an increased carbon and hydrogen content.

Synthetic Chemistry Analytical Chemistry Material Science

Predicted Boiling Point: Methyl Substitution Effect

The predicted boiling point for 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid is 331.2±42.0 °C , while the predicted boiling point for the unsubstituted analog is 325.7±42.0 °C . The difference of ~5.5°C suggests a slight increase in boiling point upon 3-methyl substitution, though the large uncertainty (±42°C) limits the practical significance.

Thermal Properties Process Chemistry Volatility Assessment

Phytotoxicity: Class-Level Plant Activity

While no direct study of 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid was found, class-level data for 4-carboxyisocoumarin derivatives (including 4-carboxy-6-chloro- and 4-carboxy-7-chloro-3-methylisocoumarins) demonstrate phytotoxic effects on radish and rice at 100 ppm, with root elongation stimulation at lower concentrations [1]. This concentration-dependent biphasic response is characteristic of this compound class.

Agrochemical Research Plant Biology Growth Regulation

Synthetic Utility as Isoquinolone Precursor

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid is reported to be synthesized in 'excellent yields' from homophthalic anhydride and acetyl chloride with pyridine, and subsequently derivatized to various isoquinolones using ammonia and primary amines [1]. No specific yield percentage is provided in the available literature; however, the compound's ability to undergo facile conversion to isoquinolones differentiates it from other isocoumarin-4-carboxylic acids lacking the 3-methyl group, as the methyl substitution influences the reaction pathway.

Organic Synthesis Building Block Heterocyclic Chemistry

Commercial Availability and Research Purity

The compound is commercially available from multiple vendors (e.g., Sigma-Aldrich, Fluorochem) with a standard purity of 95% . This is comparable to the purity of the unsubstituted analog (also 95% typical) . No significant difference in commercial quality is noted.

Procurement Quality Assurance Research Supply

3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid: Application Scenarios


3-Methyl Isoquinolone Synthesis

The compound is a direct precursor to 3-methyl isoquinolones via reaction with ammonia or primary amines [1]. This specific substitution pattern is not accessible from the unsubstituted analog, making 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid the reagent of choice for preparing this class of heterocycles.

Physicochemical Characterization of Isocoumarins

The distinct melting point (220-221°C vs. 252-253°C for the unsubstituted analog) provides a clear benchmark for solid-state characterization and purity assessment . Researchers can use this property to verify compound identity and crystalline form.

Agrochemical Lead Exploration

Based on class-level evidence that 4-carboxyisocoumarins exhibit concentration-dependent phytotoxicity on radish and rice [2], this compound may serve as a scaffold for designing novel plant growth regulators or herbicides. The 3-methyl substitution could modulate the biological response relative to other analogs.

Diversity-Oriented Synthesis Building Block

The presence of both a carboxylic acid and a reactive lactone carbonyl group allows for orthogonal functionalization. The compound can be used in multicomponent reactions or as a starting material for generating libraries of isocoumarin derivatives, as demonstrated in rhodium-catalyzed annulation studies (class-level synthesis precedent) .

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